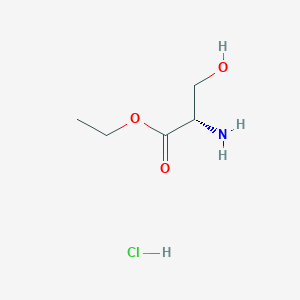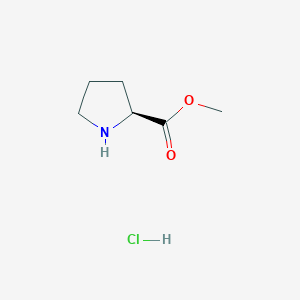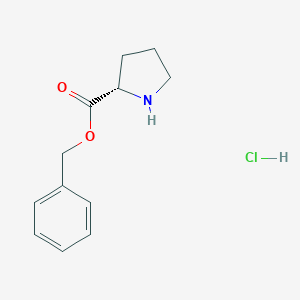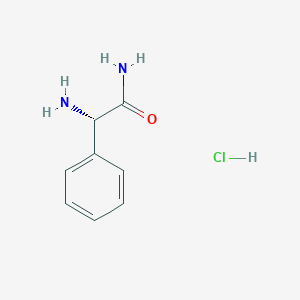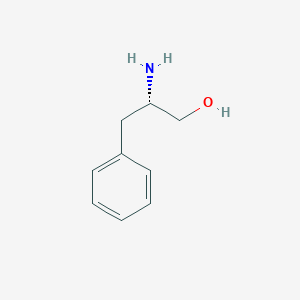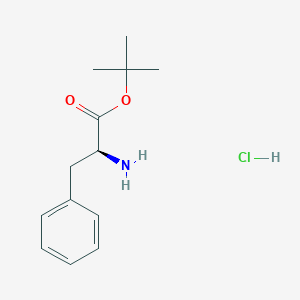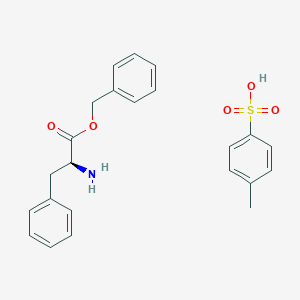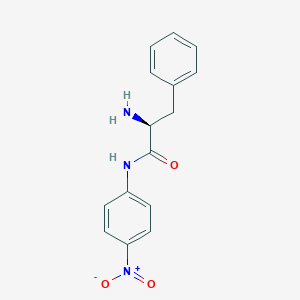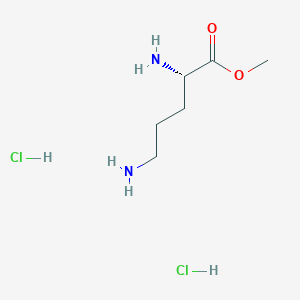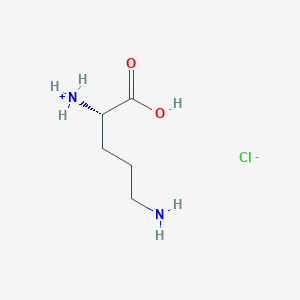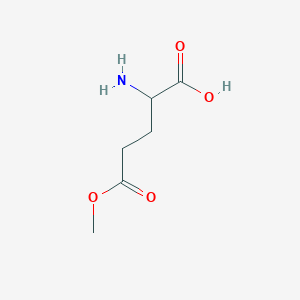
L-グルタミン酸5-メチルエステル
説明
L-Glutamic acid 5-methyl ester, also known as L-Glutamic acid γ-methyl ester, is a derivative of L-Glutamic acid . It is a non-proteinogenic L-alpha-amino acid and is an important raw material for the synthesis of several amino acids and amino acid medicines .
Synthesis Analysis
The synthesis of L-Glutamic acid 5-methyl ester involves the esterification of glutamic acid in methanol solvent in the presence of H2SO4 as a catalyst under certain reaction conditions . After the reaction, excessive H2SO4 is eliminated with Ba(OH)2 and methanol is recovered for reuse . This synthesis process is simple, low in cost, less in environmental pollution, and significant in industrial production .Molecular Structure Analysis
The linear formula of L-Glutamic acid 5-methyl ester is CH3OCOCH2CH2CH(NH2)COOH . Its molecular weight is 161.16 .Chemical Reactions Analysis
L-Glutamic acid 5-methyl ester is used in solution phase peptide synthesis . It is a protected form of L-Glutamic acid and is important to the mammalian central nervous system .Physical And Chemical Properties Analysis
L-Glutamic acid 5-methyl ester is a white solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 316.1±37.0 °C at 760 mmHg, and a flash point of 145.0±26.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .科学的研究の応用
アミノ酸と医薬品の合成
L-グルタミン酸5-メチルエステルは、様々なアミノ酸やアミノ酸ベースの医薬品の合成において重要な原料です . その高純度(98%以上)により、医療治療に使用される化合物の製造に理想的な出発物質となります。
ペプチド合成
この化合物は、その反応性と安定性のために、溶液相ペプチド合成に使用されます . 制御された条件下でペプチドを形成する能力は、研究や医薬品で使用される特定のタンパク質を作成するために不可欠です。
神経伝達物質の研究
L-グルタミン酸は、人間の脳の錐体光受容体の神経伝達物質として知られています . 5-メチルエステル誘導体は、神経伝達過程の研究に使用されており、神経疾患の理解と治療において重要になる可能性があります。
肝性昏睡の治療
脳症を伴う肝疾患、別名肝性昏睡を患っている患者は、L-グルタミン酸5-メチルエステルで治療できます . この状態の管理に役割を果たしており、医療用途における重要性を強調しています。
有機合成中間体
この化合物は、有機合成において重要な中間体として機能し、医薬品、農薬、染料の製造に貢献しています . 化学反応における汎用性は、様々な産業プロセスにおいて貴重な資産となっています。
溶解度と溶解度パラメータの研究
L-グルタミン酸5-メチルエステルの様々な有機溶媒における溶解度が研究されており、ハンセン溶解度パラメータのための貴重なデータが得られています . この情報は、特定の溶解度特性を持つ化合物を調合するために不可欠であり、これは薬物設計やその他の化学用途において重要です。
作用機序
Target of Action
L-Glutamic acid 5-methyl ester is a derivative of L-glutamic acid, an important nutrient in biochemical pathways like gluconeogenesis and ammonia detoxification . It also plays a major role in learning, memory, and neuronal development in the mammalian central nervous system . .
Mode of Action
It is known that l-glutamic acid and its derivatives interact with glutamate receptors in the brain, which play key roles in neural activation .
Biochemical Pathways
L-Glutamic acid 5-methyl ester likely participates in the same biochemical pathways as L-glutamic acid. L-glutamic acid is involved in various biochemical pathways, including protein synthesis, gluconeogenesis, and the synthesis of other amino acids . It also serves as a neurotransmitter in the central nervous system .
Result of Action
Given its similarity to l-glutamic acid, it may have similar effects, such as participating in protein synthesis and serving as a neurotransmitter .
生化学分析
Biochemical Properties
L-Glutamic Acid 5-Methyl Ester participates in solution phase peptide synthesis
Cellular Effects
Its parent compound, L-Glutamic Acid, is known to play a crucial role in the mammalian central nervous system . It serves as a neurotransmitter for cone photoreceptors in the human brain .
Dosage Effects in Animal Models
A related study has shown that conjugates of glycyrrhizic acid with methyl esters of L-amino acids stimulated a primary immune response in outbred mice .
特性
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-16-2 | |
| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2046171 | |
| Record name | (5)-Methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-55-4, 25086-16-2 | |
| Record name | 5-Methyl hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic acid, 5-methyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (5)-Methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5)-methyl L-hydrogen glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glutamic acid gamma-methyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes L-Glutamic acid 5-methyl ester useful for studying proteins?
A1: This non-natural amino acid can be incorporated into peptides and proteins, acting as a local reporter of the surrounding environment. Specifically, the ester carbonyl stretching vibration in L-Glutamic acid 5-methyl ester is sensitive to changes in the local electrostatic field. [, ]
Q2: How does the ester carbonyl vibration provide information about proteins?
A2: Research has shown a direct correlation between the frequency of the ester carbonyl stretching vibration in L-Glutamic acid 5-methyl ester and the strength of the local electrostatic field. This relationship holds true whether the amino acid is involved in hydrogen bonding or not. This means researchers can use this vibration as a tool to quantitatively measure the electrostatic environment within a protein. []
Q3: Can you give a specific example of how this probe has been used to understand protein behavior?
A3: One study used L-Glutamic acid 5-methyl ester to investigate the properties of amyloid fibrils formed by the Aβ(16-22) peptide, a key player in Alzheimer's disease. By incorporating the probe and measuring the ester carbonyl vibration, researchers could estimate the dielectric constant (ε) within the amyloid fibril's core. Their findings suggested a dielectric constant of approximately 5.6, providing valuable insights into the nature of these protein aggregates. []
Q4: What are the advantages of using vibrational probes like L-Glutamic acid 5-methyl ester in protein research?
A4: Vibrational spectroscopy offers several benefits. It is a non-destructive technique, meaning it doesn't damage the protein being studied. Additionally, it can provide information about specific sites within the protein, unlike techniques that average over the entire molecule. This site-specificity makes it a powerful tool for understanding how different parts of a protein contribute to its overall function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


